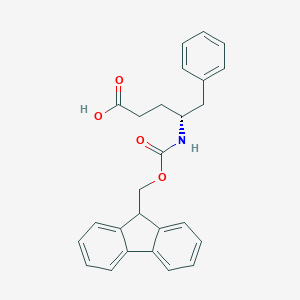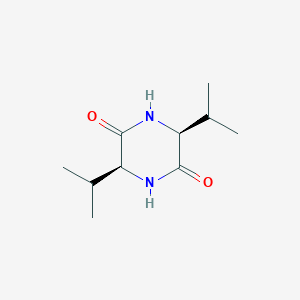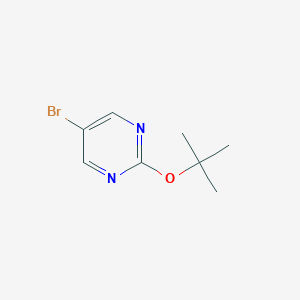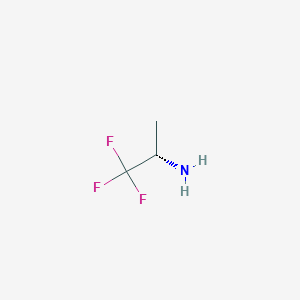
(R)-4-(Fmoc-amino)-5-phenylpentanoic acid
説明
“®-4-(Fmoc-amino)-5-phenylpentanoic acid” is a modified amino acid that is part of the class of low molecular weight gelators (LMWGs). These molecules have the ability to form higher ordered structures through hydrogen bonding and π–π interactions . The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a base-sensitive protecting group often used in peptide synthesis . This modified amino acid has been used in the preparation of supramolecular gels, which have properties that mimic living tissues and provide a precise environment for the growth and development of cell cultures or the delivery of bioactive principles .
Synthesis Analysis
The synthesis of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” and similar compounds typically involves the use of solid-phase peptide synthesis (SPPS) based on the Fmoc protective group strategy . The formation of glycosidic bonds is of fundamental importance in the assembly of glycopeptides .
Chemical Reactions Analysis
The chemical reactions involving “®-4-(Fmoc-amino)-5-phenylpentanoic acid” are typically related to its role in peptide synthesis. The Fmoc group is selectively protected, allowing for controlled elongation of the peptide sequence . The Fmoc strategy in SPPS has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” are largely determined by its ability to form supramolecular structures. These structures occur through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .
科学的研究の応用
1. Peptide Self-Assembly and Functional Materials
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results and Outcomes
- The optical properties of these materials make them useful for biosensing and imaging applications .
2. Active Pharmaceutical Intermediates
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results and Outcomes
- The compound’s stereochemistry and functional groups influence its reactivity and selectivity in synthetic pathways .
3. Catalysis and Chiral Synthesis
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results and Outcomes
将来の方向性
The future directions for the use of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” and similar compounds are likely to involve further exploration of their potential in peptide synthesis and the formation of supramolecular structures. There is growing interest in the use of these compounds in the design of novel drug therapeutics . Additionally, the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of a fully deprotected DNA-decamer conjugate illustrate the potential of the developed methodology for on-DNA peptide synthesis .
特性
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVSSUIIKDXQC-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373269 | |
| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
CAS RN |
269078-74-2 | |
| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


